(4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
Description
(4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid is a bicyclic organic compound featuring a tetrahydrofuran ring substituted with a tert-butoxycarbonyl-protected amino group at the 4-position and a carboxylic acid moiety at the 3-position. This compound is structurally analogous to intermediates used in peptide synthesis and pharmaceuticals, where the tert-butoxycarbonyl group serves as a protective moiety for amines during synthetic processes .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECAVZSGQIGRI-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-20-5 | |
| Record name | rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is essential to achieve the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations, ambient conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, DMAP, acetonitrile.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.248 g/mol
- CAS Number : 1821782-14-2
The compound features a tetrahydrofuran ring with a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is crucial for various chemical reactions.
Medicinal Chemistry Applications
The compound has garnered attention for its role in the development of therapeutic agents. Its structural features allow it to serve as a versatile building block in the synthesis of bioactive molecules.
Anticancer Agents
Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit anticancer properties. For instance, the incorporation of (4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid into larger molecular frameworks has shown potential against various cancer cell lines by enhancing the efficacy of existing chemotherapeutic agents .
Antiviral Compounds
The compound's ability to modify amino acid sequences has been exploited in the design of antiviral drugs. Its derivatives have been tested for activity against viral infections, leveraging its structural similarities to nucleosides .
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. The Boc group serves as a protective group that facilitates selective reactions during peptide bond formation.
Solid-phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to introduce specific amino acids into peptide chains while maintaining stability under various reaction conditions. The Boc protection allows for easy deprotection under mild acidic conditions, making it suitable for synthesizing complex peptides .
Application in Drug Design
Peptides synthesized using this compound have been shown to possess enhanced biological activity and specificity towards target proteins, which is critical in drug design .
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis pathways.
Synthesis of Heterocycles
The compound can participate in cyclization reactions leading to the formation of various heterocycles, which are integral components in many pharmaceuticals .
Functional Group Transformations
It can also undergo transformations that allow for the introduction of other functional groups, facilitating the synthesis of more complex molecules required in medicinal chemistry .
Case Study 1: Synthesis of Anticancer Agents
Research published in 2023 highlighted the use of this compound as a precursor for synthesizing novel anticancer agents that showed improved selectivity and reduced side effects compared to traditional chemotherapeutics .
Case Study 2: Development of Antiviral Drugs
A study conducted by pharmaceutical researchers demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against hepatitis C virus, showcasing its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of (4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
a. Piperidine Derivatives
- Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Structural Differences : Replaces the tetrahydrofuran ring with a six-membered piperidine ring and includes a phenyl substituent.
- Functional Impact :
- The piperidine ring introduces increased conformational flexibility and basicity compared to the rigid, oxygen-containing tetrahydrofuran ring.
b. Benzoic Acid Derivatives
- Example: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (Compound 1f) Structural Differences: Features a benzoic acid core with fluorenylmethyloxycarbonyl (Fmoc) and tert-butylbenzyloxy substituents. Functional Impact:
- The Fmoc group, like tert-butoxycarbonyl, is acid-labile but requires basic conditions for removal, offering orthogonal protection strategies in synthesis.
c. Thiazolidine and Complex Carboxylic Acids
- Examples : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid and related compounds .
- Structural Differences : Incorporate sulfur-containing thiazolidine rings or multi-substituted piperazine systems.
- Functional Impact :
- Thiazolidine rings introduce sulfur-based hydrogen bonding and redox activity.
- Dimethyl groups (e.g., 5,5-dimethyl) create steric hindrance, affecting binding specificity in biological targets .
Biological Activity
(4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid is a chiral compound notable for its applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a tetrahydrofuran ring with a tert-butoxycarbonylamino group and a carboxylic acid group, plays a crucial role in its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 187.22 g/mol
- CAS Number : 1821782-14-2
The stereochemistry of (4S,3R) is essential for its interactions with biological targets. The presence of the Boc-protected amino group allows for selective reactions in biological systems.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as an inhibitor or substrate due to its ability to fit into active sites of enzymes. The mechanism can be summarized as follows:
- Enzyme Interactions : The compound can inhibit specific enzymes by mimicking natural substrates.
- Receptor Binding : It may bind to receptors, modulating their activity and influencing various signaling pathways.
- Chemical Reactivity : The deprotection of the amino group under acidic conditions allows it to participate in further biochemical reactions.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
1. Enzyme Inhibition Studies
A study demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. For example, it was shown to inhibit the secretion of CPG2 at concentrations around 50 μM, indicating its potential as a therapeutic agent against bacterial infections .
2. Cytotoxicity Assessments
Research on cytotoxicity revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific pathways that are often dysregulated in cancer .
3. Pharmacological Applications
The compound has been explored for its potential use in drug development, particularly in synthesizing novel therapeutics aimed at various diseases, including cancer and bacterial infections. Its role as a building block in medicinal chemistry highlights its versatility .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Dichloroaniline | Dichloroaniline | Moderate enzyme inhibition | Lacks chiral centers |
| Steviol glycoside | Steviol glycoside | Sweetness modulation | Natural origin |
| This compound | Target Compound | High specificity towards enzymes | Chiral with multiple functional groups |
This table illustrates how this compound stands out due to its chiral nature and functional versatility.
Q & A
Q. What are the common synthetic routes for (4S,3R)-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves chiral starting materials or catalysts to achieve the (4S,3R) configuration. Key steps include:
- Chiral induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to control stereochemistry .
- Protecting group strategy : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amino functionality, often via Boc-anhydride under basic conditions .
- Ring formation : Cyclization of tetrahydrofuran intermediates under controlled temperatures (0–25°C) and inert atmospheres to minimize racemization .
Critical parameters include solvent polarity (e.g., THF or DCM for solubility) and reaction time to avoid side reactions like epimerization .
Q. How can researchers ensure the correct stereochemical configuration of the final product?
- Chiral HPLC or SFC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm >99% ee .
- X-ray crystallography : For unambiguous confirmation of the (4S,3R) configuration in crystalline derivatives .
- NMR coupling constants : Analyze values in the tetrahydrofuran ring to infer spatial relationships between protons .
Q. What analytical techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (CHNO) and isotopic patterns .
- Multinuclear NMR : -, -, and -NMR (if fluorinated analogs are synthesized) for structural elucidation .
- Purity assessment : Reverse-phase HPLC with UV detection (210–254 nm) to confirm ≥95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- pH-dependent stability assays : Test degradation in buffers (pH 1–9) to identify labile groups (e.g., Boc deprotection under acidic conditions) .
- Prodrug strategies : Modify the carboxylic acid moiety (e.g., esterification) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
- Lyophilization : Stabilize the compound as a lyophilized powder under argon to prevent hygroscopic degradation .
Q. What strategies resolve contradictions in reported reaction yields for analogs with aryl substituents?
- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. Pd(OAc)), solvents, and temperatures to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Computational modeling : DFT calculations to predict steric/electronic effects of substituents (e.g., fluoromethyl vs. hydroxyphenyl) on transition states .
Q. How can the compound’s biological activity be enhanced through structural modifications?
- SAR studies : Introduce substituents at the tetrahydrofuran 3-position (e.g., fluoromethyl for metabolic stability) and assess binding affinity via SPR or ITC .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate pKa and improve target engagement .
- Conformational restriction : Incorporate spirocyclic or fused-ring systems to pre-organize the molecule for receptor binding .
Q. What are the implications of stereochemical impurities in pharmacological assays?
- False activity signals : Epimeric contaminants (e.g., 4R,3S) may exhibit off-target effects, necessitating chiral resolution before testing .
- Toxicity risks : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to evaluate enantiomer-specific toxicity profiles .
- Regulatory compliance : Ensure compliance with ICH Q6A guidelines for chiral drug candidates .
Q. How can researchers address low yields in large-scale synthesis?
- Flow chemistry : Implement continuous flow reactors for precise control of exothermic reactions and improved mixing .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported enzymes) to reduce costs and waste .
- Crystallization optimization : Screen solvents/additives to enhance crystal habit and purity during final isolation .
Applications in Drug Discovery
Q. What role does this compound play in protease inhibitor design?
- Transition-state mimicry : The tetrahydrofuran scaffold mimics peptide bonds, making it a candidate for inhibiting serine proteases (e.g., thrombin) .
- Co-crystallization studies : Use X-ray structures of inhibitor-enzyme complexes to guide modifications for improved Ki values .
Q. How is it utilized in studying enzyme-substrate interactions?
- Fluorescent labeling : Attach fluorophores (e.g., FITC) to the carboxylic acid moiety for FRET-based kinetic assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., ΔH and ΔS values) .
Safety and Handling
Q. What precautions are necessary when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
